(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

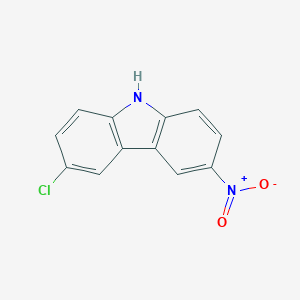

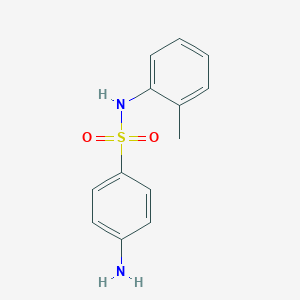

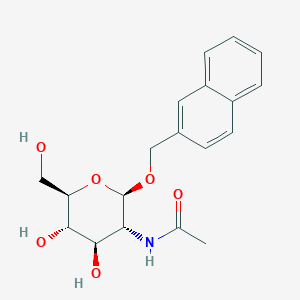

“(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene” is a compound that was synthesized by the condensation of 4-bromo-benzaldehyde with nitro-ethane . It possesses a trans configuration .

Molecular Structure Analysis

The dihedral angle between the benzene ring and the mean plane of the double bond in this compound is 7.31° . The crystal structure is stabilized by short inter-molecular Br⋯O contacts .科学的研究の応用

Synthesis and Utility in Supramolecular Chemistry

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, due to its structural components, may not have direct mentions in literature under this specific name but can be related to research involving brominated aromatic compounds and their applications in chemistry. Benzene-1,3,5-tricarboxamide (BTA), a compound with a benzene core modified with various functional groups, exemplifies the utility of benzene derivatives in supramolecular chemistry. These compounds self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, driving applications in nanotechnology, polymer processing, and biomedical applications. The versatile nature of BTAs underlines the potential of structurally related compounds, like (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, in similar applications (Cantekin, de Greef, & Palmans, 2012).

Role in Organic Synthesis

The study of 1,2-oxazines, 1,2-benzoxazines, and related compounds provides insight into the chemical behavior and synthetic utility of nitro and bromo-functionalized benzene derivatives. Such compounds can be synthesized via cyclization reactions involving nitrosopent-1-en-4-ones, highlighting the potential of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene in synthesizing cyclic compounds and their applications in creating electrophilic entities or chiral synthons for further chemical transformations (Sainsbury, 1991).

Environmental and Analytical Chemistry Applications

The detection of benzene derivatives in environmental and biological matrices emphasizes the importance of understanding the stability, degradation, and transformation products of compounds like (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. Analytical strategies using chromatography and mass spectrometry for the determination of benzene derivatives, such as S-phenylmercapturic acid, underscore the relevance of these compounds in environmental and occupational health studies. This analytical focus aids in assessing exposure and potential toxicological impacts, highlighting the necessity for detailed study of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene and related compounds (Gonçalves et al., 2017).

Toxicology and Risk Assessment

Research on the genotoxicity of nitrosoureas provides a framework for understanding the potential health risks associated with exposure to nitro and bromo-functionalized aromatic compounds. The potent mutagenicity observed in various test systems from viruses to mammalian germ cells, and the induction of tumors in mammals, underscores the need for careful handling and risk assessment of compounds with structural similarities to (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. These studies inform safety protocols and risk assessments for researchers working with such chemicals (Shibuya & Morimoto, 1993).

特性

IUPAC Name |

1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYKNVSMWCPXES-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)Br)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester (Candesartan Impurity)](/img/structure/B171679.png)

![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)

![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)